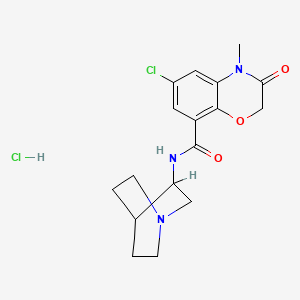

Azasetron hydrochloride

Overview

Description

Azasetron hydrochloride is an antiemetic which acts as a 5-HT3 receptor antagonist . It is used in the management of nausea and vomiting induced by cancer chemotherapy (such as cisplatin chemotherapy) . The usual dose is 10 mg once daily, administered either orally or intravenously .

Synthesis Analysis

The synthesis process of Azasetron hydrochloride includes methylation of 6-chloro-3-oxo-3, 4-dihydro-2H-1, 4-benzoxazine-8-carboxylic acid methyl ester to generate 6-chloro-4-methyl-3-oxo-3, 4-dihydro-2H-1, 4-benzoxazine-8-carboxylic acid methyl ester, followed by hydrolysis .Molecular Structure Analysis

Azasetron hydrochloride has a molecular formula of C17H21Cl2N3O3 . Its exact mass is 385.10 and its molecular weight is 386.273 .Chemical Reactions Analysis

Azasetron hydrochloride acts as a 5-HT3 receptor antagonist . This means it binds to 5-HT3 receptors, preventing serotonin from binding to these receptors and exerting its effects.Physical And Chemical Properties Analysis

Azasetron hydrochloride is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It has a molecular weight of 386.27 .Scientific Research Applications

High Affinity for 5-HT3 Receptors in the Gastrointestinal Organ : Azasetron hydrochloride shows a high affinity for 5-hydroxytryptamine3 (5-HT3) receptors in the rat small intestine, which is the site of its antiemetic action against chemotherapy-induced emesis (Katayama et al., 1997).

Synthesis from Methyl Salicylate : The chemical synthesis of azasetron hydrochloride has been achieved starting from methyl salicylate, with an overall yield of 37% (Yuan Zhe, 2006).

Better Absorption Characteristics via Rectal Administration : In rabbits, azasetron is absorbed more rapidly and to a greater extent through the rectum than the intestine, indicating the feasibility of a suppository form for treating chemotherapy-induced acute emesis and nausea (Moriyama et al., 1997).

Pharmacokinetics in Healthy Volunteers : A study on the clinical pharmacokinetics of azasetron hydrochloride in healthy volunteers showed that it is rapidly absorbed and distributed in vivo, with 12% discharged through urine (Dai Bin, 2011).

Pharmacokinetics in Rabbits : Another study on rabbits showed that azasetron hydrochloride is quickly absorbed into the blood and eliminated, providing reference for clinical administration and dosage form studies (Wen & Zhang Dan, 2007).

Effective Antiemetic in Liver Neoplasm Patients : Azasetron hydrochloride was found to be a highly effective and safe antiemetic drug in patients with liver neoplasm after transcatheter arterial chemoembolization (Qian Zhao-xia, 2003).

Comparison with Ondansetron in Acute Leukemia Patients : A retrospective study comparing azasetron and ondansetron in acute leukemia patients undergoing chemotherapy showed no significant difference in efficacy, with azasetron having excellent tolerability (Huan Xiao, 2006).

Transdermal Patch Development for Sustained Release : A transdermal drug delivery system for azasetron was developed, demonstrating sustained release profiles in vivo for up to 216 hours. In vitro skin permeation experiments could predict the in vivo performance of transdermal azasetron patches (Sun et al., 2012).

Stability in Combination with Dexamethasone : A study found that a mixture of azasetron hydrochloride and dexamethasone sodium phosphate remained stable and effective for up to 14 days at 4°C and 48 hours at 25°C when protected from light, suggesting its use in combination antiemetic therapy (Fang et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924358 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azasetron hydrochloride | |

CAS RN |

123040-16-4 | |

| Record name | Y 25130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZASETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.